molecular formula C9H11BrO B3285807 2-(4-Bromophenyl)propan-1-ol CAS No. 81310-74-9

2-(4-Bromophenyl)propan-1-ol

Cat. No.: B3285807
CAS No.: 81310-74-9
M. Wt: 215.09 g/mol
InChI Key: RXLUPCQYFPVVKS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propan-1-ol (CAS 81310-74-9) is a versatile brominated organic compound that serves as a key synthetic intermediate and building block in medicinal chemistry and antimicrobial research . It has a molecular formula of C 9 H 11 BrO and a molecular weight of 215.09 g/mol . Its structure features a propanol chain with a hydroxyl group at the 1-position and a 4-bromophenyl group at the 2-position, which is confirmed by the provided SMILES string CC(CO)C1=CC=C(C=C1)Br . This compound is of significant research value as a precursor in the design and synthesis of novel bioactive molecules. A prominent application documented in recent scientific literature is its use as a core intermediate in the development of 2-phenyl quinoline hydrazide derivatives, which are investigated as potential antimicrobial agents . These derivatives have shown promising in vitro activity, particularly against Gram-positive Staphylococcus aureus , by functioning as bacterial DNA gyrase inhibitors . The bromophenyl moiety in this compound is crucial for molecular hybridization strategies aimed at creating new chemical entities with enhanced biological potency . Handling this material requires appropriate safety precautions. It is classified with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to consult the Safety Data Sheet (SDS) and use personal protective equipment, including gloves and eye/face protection . The product is explicitly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use . It is typically supplied with a purity of 95% or higher and should be stored sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLUPCQYFPVVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Bromophenyl Propan 1 Ol and Its Stereoisomers

Friedel-Crafts Acylation and Subsequent Reductive Approaches

A common and direct route to racemic 2-(4-Bromophenyl)propan-1-ol (B2492942) involves a two-step sequence starting from bromobenzene (B47551). The first step is a Friedel-Crafts acylation to introduce the propanoyl group onto the aromatic ring, followed by the reduction of the resulting ketone to the desired alcohol.

The synthesis typically begins with the Friedel-Crafts acylation of bromobenzene using propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgchemistrysteps.com This electrophilic aromatic substitution reaction yields 1-(4-bromophenyl)propan-1-one. chemistrysteps.com In a multi-step protocol , this ketone intermediate is isolated and purified before proceeding to the reduction step. The reduction of the carbonyl group to a hydroxyl group is then carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) to afford this compound.

Alternatively, one-pot protocols have been developed to streamline the process, improve efficiency, and reduce waste. scispace.comillinoisstate.edu In such a procedure, the Friedel-Crafts acylation is performed, and upon completion, the reducing agent is added directly to the same reaction vessel without isolating the intermediate ketone. This approach requires careful selection of solvents and reagents that are compatible with both reaction stages.

For the Friedel-Crafts acylation , key variables include the choice and amount of Lewis acid catalyst, the solvent, and the reaction temperature. While aluminum chloride is common, other catalysts can be employed to minimize side reactions. rsc.org The reaction is often run at low temperatures to control the reactivity and selectivity.

For the reduction step , the choice of reducing agent is critical. Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride is a more powerful reducing agent used in anhydrous ethers like tetrahydrofuran (B95107) (THF), but it requires more stringent reaction conditions.

The table below summarizes representative conditions that can be optimized for the synthesis.

StepVariableConditionEffect on Yield/Purity
Acylation Lewis Acid CatalystAlCl₃, FeCl₃, SnCl₄Affects reaction rate and potential for side products.
SolventDichloromethane, Carbon disulfideInfluences solubility of reactants and reaction rate.
Temperature0 °C to room temperatureControls reaction selectivity and prevents byproducts.
Reduction Reducing AgentNaBH₄, LiAlH₄Determines reactivity and necessary workup procedure.
SolventMethanol, Ethanol, THFMust be compatible with the chosen reducing agent.
Temperature0 °C to room temperatureControls the rate of reduction.

This table presents a generalized overview of reaction optimization parameters.

Enantioselective Synthesis of Chiral this compound

Producing enantiomerically pure (R)- or (S)-2-(4-Bromophenyl)propan-1-ol requires asymmetric synthesis techniques. These methods introduce chirality in a controlled manner, leading to a high excess of one enantiomer over the other. The most common precursor for these syntheses is the prochiral ketone, 1-(4-bromophenyl)propan-1-one.

Asymmetric reduction of 1-(4-bromophenyl)propan-1-one is a highly effective method for obtaining chiral this compound. This can be achieved using various catalytic systems.

Chiral Boranes and Oxazaborolidine Catalysts: The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source (like borane-THF or borane-dimethyl sulfide), is a powerful tool for the enantioselective reduction of prochiral ketones. ijprs.com The catalyst, derived from a chiral amino alcohol, creates a chiral environment that directs the delivery of the hydride from the borane to one face of the carbonyl group, resulting in high enantiomeric excess (e.e.) of the corresponding alcohol. ijprs.com

Transition Metal Catalysts: Chiral transition metal complexes are also widely used for asymmetric transfer hydrogenation or hydrogenation reactions. sioc-journal.cn Catalysts often consist of a ruthenium, rhodium, or iridium center coordinated to a chiral ligand, such as a derivative of BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)). orgsyn.org In the presence of a hydrogen source (e.g., H₂ gas or isopropanol), these catalysts can reduce the ketone to the alcohol with high levels of enantioselectivity. nih.gov

The table below shows examples of catalytic systems used for asymmetric ketone reduction.

Catalyst SystemChiral ComponentReductantTypical Enantiomeric Excess (e.e.)
CBS Catalyst(S)-α,α-Diphenylpyrrolidinemethanol-derived oxazaborolidineBH₃-THF>95%
Ru-BINAP Catalyst(R)- or (S)-BINAP ligandH₂ or Isopropanol>98%
Chiral Rhodium ComplexChiral phosphine (B1218219) ligandsH₂>90%

This table provides illustrative data on asymmetric reduction strategies.

Biocatalysis offers a green and highly selective alternative for producing chiral alcohols. nih.gov Chemoenzymatic methods use isolated enzymes or whole-cell systems to perform the asymmetric reduction of 1-(4-bromophenyl)propan-1-one. nih.gov

Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs): These enzymes, often from sources like Saccharomyces cerevisiae (baker's yeast) or genetically modified E. coli, are highly efficient at reducing ketones. mtak.hu They utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), as the hydride source. By selecting an appropriate enzyme that follows Prelog's rule or anti-Prelog's rule, either the (R)- or (S)-enantiomer of this compound can be produced with very high enantiomeric excess, often exceeding 99%. mdpi.com The cofactor is usually regenerated in situ using a sacrificial substrate like isopropanol.

Another established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgtcichemicals.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter has been created, the auxiliary is removed. wikipedia.orgresearchgate.net

For the synthesis of chiral this compound, a common approach involves attaching a chiral auxiliary, such as an Evans oxazolidinone or pseudoephedrine, to a related carboxylic acid derivative. The resulting chiral imide can then undergo a diastereoselective alkylation or other C-C bond-forming reaction. The stereochemistry of the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in high excess. Finally, reductive cleavage of the auxiliary from the product yields the desired enantiomerically enriched alcohol. researchgate.net This method is valued for its reliability and the high levels of stereocontrol it provides. nih.gov

Diastereoselective Synthesis via Key Intermediates

Diastereoselective synthesis is crucial when a molecule, like this compound, contains multiple stereocenters, and a specific diastereomer is desired. While direct diastereoselective routes to this specific compound are not extensively detailed in readily available literature, the synthesis can be achieved through the stereocontrolled reduction of a chiral ketone precursor. The principles of asymmetric synthesis, where an existing chiral center directs the formation of a new stereocenter, are fundamental to this approach.

A common strategy involves the creation of a key intermediate with one stereocenter, which then directs the stereochemistry of a subsequent reaction. For instance, an enantiomerically pure precursor, such as (R)- or (S)-2-(4-bromophenyl)propanoic acid, can be reduced to the corresponding aldehyde. The subsequent reduction of this chiral aldehyde to the primary alcohol, this compound, introduces a new stereocenter. The choice of reducing agent and reaction conditions determines the diastereomeric ratio (d.r.) of the resulting product. When there is an existing chiral center, the two possible transition states are diastereomeric and can be of different energy, allowing one diastereomer to be produced in a larger amount.

Another approach is the use of a chiral auxiliary. A non-chiral precursor can be attached to a chiral auxiliary, which then directs the diastereoselective reduction of a nearby functional group (e.g., a ketone). After the diastereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Table 1: Hypothetical Diastereoselective Reduction Strategies This table illustrates general principles applied to the synthesis of the target compound.

PrecursorChiral InfluenceReaction TypePotential Outcome
(R)-2-(4-bromophenyl)propanalExisting StereocenterCarbonyl ReductionMixture of (1R,2R) and (1S,2R) diastereomers
Prochiral Ketone + Chiral AuxiliaryRemovable AuxiliaryAsymmetric ReductionEnantiomerically enriched alcohol after auxiliary removal
Prochiral KetoneChiral CatalystAsymmetric HydrogenationEnantiomerically enriched alcohol
Illustrative strategies for achieving diastereoselectivity.

Catalytic Routes to this compound

Catalytic methods offer significant advantages over stoichiometric reactions, including increased efficiency, reduced waste, and the ability to achieve high levels of stereoselectivity.

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound or its immediate precursor, 2-(4-bromophenyl)propanoic acid, can be achieved through several palladium-catalyzed cross-coupling reactions.

One prominent method is the carbonylation of vinyl aromatics. For example, 1-bromo-4-vinylbenzene could be subjected to palladium-catalyzed hydrocarboxylation or hydroesterification to produce the corresponding 2-arylpropanoic acid or ester. These reactions often exhibit high regioselectivity, yielding the desired branched isomer over the linear alternative. Subsequent reduction of the carboxylic acid or ester furnishes the target alcohol.

Another powerful strategy is the Suzuki-Miyaura coupling, which involves the reaction of an arylboronic acid with an aryl halide. While not a direct route to the final product, this method is invaluable for synthesizing complex precursors. For instance, a suitable boronic acid could be coupled with a propionate (B1217596) derivative to form the carbon skeleton.

Furthermore, asymmetric hydrogenation using chiral transition metal catalysts, such as those based on Ruthenium-BINAP complexes, is a premier method for producing enantiomerically pure compounds. The precursor, an unsaturated analog like 2-(4-bromophenyl)propenoic acid, can be hydrogenated to give 2-(4-bromophenyl)propanoic acid with high enantiomeric excess (ee). This acid can then be reduced to the chiral alcohol. The analgesic drug Naproxen is synthesized commercially using a similar asymmetric hydrogenation strategy.

Table 2: Examples of Transition Metal-Catalyzed Reactions for Precursor Synthesis

Reaction TypeCatalyst ExampleReactantsProductKey Feature
HydrocarboxylationPalladium Complex1-bromo-4-vinylbenzene + CO + H₂O2-(4-bromophenyl)propanoic acidHigh regioselectivity
Asymmetric HydrogenationRu-BINAP2-(4-bromophenyl)propenoic acid + H₂(R)- or (S)-2-(4-bromophenyl)propanoic acidHigh enantioselectivity
Suzuki CouplingPdCl₂(dppf)Arylboronic acid + Alkenyl halideCoupled precursorForms C-C bonds efficiently
Overview of catalytic methods for synthesizing key precursors.

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside transition metal catalysis and biocatalysis. A key advantage is the avoidance of potentially toxic or expensive metals.

For the synthesis of chiral this compound, organocatalytic asymmetric reduction of a prochiral ketone precursor, 2-(4-bromophenyl)-1-propanone, is a highly viable route. Chiral catalysts, such as those derived from the amino acid proline or Corey-Bakshi-Shibata (CBS) reagents, can effectively catalyze the reduction of ketones to alcohols with high enantioselectivity. For example, the asymmetric borane reduction of prochiral ketones is a well-established method. These reactions proceed through diastereomeric transition states, where the catalyst shields one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol.

Additionally, organocatalysts can be employed in one-pot syntheses. For instance, an efficient enantioselective synthesis of (R)-2-aryl-2,3-dihydro-4-quinolones has been developed from o-aminoacetophenones and aryl aldehydes in a metal-free, one-pot reaction, demonstrating the power of organocatalysis in building complex chiral molecules from simple starting materials. Similar principles could be applied to develop a streamlined synthesis for the target compound.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of profen drugs, a class of 2-arylpropanoic acids to which the precursor of the target molecule belongs, provides an excellent case study in green chemistry.

The original synthesis of Ibuprofen, developed by the Boots Company, was a six-step process with a low atom economy of only 40%. This means that 60% of the mass of the reactants was lost as waste. A newer, greener synthesis developed by BHC Company involves only three catalytic steps and achieves a much higher atom economy of 77% (or over 99% if the acetic acid byproduct is recovered). This improved process utilizes recyclable catalysts like hydrogen fluoride (B91410) and palladium and minimizes waste, making it a more environmentally friendly technology.

Key green considerations applicable to the synthesis of this compound include:

Catalysis over Stoichiometry: Using catalytic reagents (e.g., transition metals, organocatalysts) is superior to using stoichiometric ones, as catalysts are used in small amounts and can be recycled, minimizing waste.

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. The BHC Ibuprofen synthesis is a prime example.

Avoiding Hazardous Solvents: Making the use of auxiliary substances like organic solvents unnecessary or innocuous wherever possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy requirements.

Adopting these principles, a sustainable route to this compound would favor a short, catalytic sequence, such as the direct palladium-catalyzed hydrocarboxylation of 1-bromo-4-vinylbenzene followed by reduction, over longer, stoichiometric routes.

Alternative Synthetic Pathways

Nucleophilic substitution reactions are fundamental transformations in organic chemistry and provide a robust method for synthesizing precursors to this compound. These reactions involve an electron-rich nucleophile attacking an electrophilic carbon atom, displacing a leaving group.

A common precursor, 2-(4-bromophenyl)propanoic acid, can be synthesized via a pathway involving nucleophilic substitution. One route starts with 1-bromo-4-ethylbenzene. This compound can undergo radical bromination at the benzylic position to form 1-bromo-1-(4-bromophenyl)ethane. Subsequent reaction with a cyanide nucleophile, such as sodium cyanide, in an Sₙ2 reaction would yield 2-(4-bromophenyl)propanenitrile. Hydrolysis of the nitrile group then provides the desired 2-(4-bromophenyl)propanoic acid.

The choice of reaction mechanism, Sₙ1 or Sₙ2, depends on the substrate, nucleophile, leaving group, and solvent. For a secondary benzylic halide like 1-bromo-1-(4-bromophenyl)ethane, both mechanisms are possible. Using a strong, non-bulky nucleophile in a polar aprotic solvent would favor the Sₙ2 pathway, which proceeds with inversion of configuration if the carbon is chiral.

Another powerful method utilizing a nucleophile is the Grignard reaction. Starting from 1-bromo-1-(4-bromophenyl)ethane, a Grignard reagent can be formed by reacting it with magnesium metal. This organometallic compound acts as a potent carbon nucleophile (a carbanion). The subsequent reaction of this Grignard reagent with carbon dioxide (dry ice) followed by an acidic workup yields 2-(4-bromophenyl)propanoic acid. This method is highly effective for forming new carbon-carbon bonds.

Table 3: Mentioned Compounds

Compound Name
This compound
(R)-2-(4-bromophenyl)propanoic acid
(S)-2-(4-bromophenyl)propanoic acid
(R)-2-(4-bromophenyl)propanal
1-bromo-4-vinylbenzene
2-(4-bromophenyl)propanoic acid
2-(4-bromophenyl)propenoic acid
Naproxen
2-(4-bromophenyl)-1-propanone
Ibuprofen
1-bromo-4-ethylbenzene
1-bromo-1-(4-bromophenyl)ethane
2-(4-bromophenyl)propanenitrile
sodium cyanide
carbon dioxide
magnesium

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) represents a cornerstone of modern organic synthesis, allowing for the conversion of one functional group into another. In the context of synthesizing this compound, the most direct FGI approach involves the reduction of a carbonyl group at the C1 position of a suitable precursor, such as an acid, ester, or aldehyde.

The primary precursor for this strategy is 2-(4-bromophenyl)propanoic acid or its corresponding esters. The carboxylic acid or ester functional group can be reduced to a primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, capable of reducing both carboxylic acids and esters to alcohols in high yield. Alternatively, borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), is particularly effective for the selective reduction of carboxylic acids in the presence of other reducible functional groups. researchgate.net

PrecursorReagentProductNotes
2-(4-Bromophenyl)propanoic acid1. LiAlH₄ 2. H₂OThis compoundStandard, high-yielding reduction of carboxylic acids.
Methyl 2-(4-bromophenyl)propanoate1. LiAlH₄ 2. H₂OThis compoundStandard reduction of esters.
2-(4-Bromophenyl)propanoic acid1. BH₃·THF 2. H₂OThis compoundSelective for carboxylic acids.
2-(4-Bromophenyl)propanal (B2451036)NaBH₄This compoundReduction of an aldehyde precursor.

Synthesis of Stereoisomers:

The synthesis of specific stereoisomers, (R)- or (S)-2-(4-Bromophenyl)propan-1-ol, necessitates a stereocontrolled approach. This is typically achieved by utilizing an enantiomerically pure precursor. For instance, the asymmetric synthesis of a related chiral acid, (S)-3-(4-bromophenyl)butanoic acid, has been demonstrated on a large scale. orgsyn.org This synthesis involves an enantioselective Michael addition of p-bromophenyl boronic acid to an α,β-unsaturated ester, catalyzed by a rhodium complex with a chiral BINAP ligand. orgsyn.org

By analogy, an enantiomerically pure sample of (R)- or (S)-2-(4-bromophenyl)propanoic acid could be prepared. The subsequent reduction of the carboxylic acid group does not affect the existing stereocenter at C2. Therefore, the reduction of (S)-2-(4-bromophenyl)propanoic acid with a reagent like LiAlH₄ or BH₃ would yield (S)-2-(4-Bromophenyl)propan-1-ol, preserving the enantiomeric purity. Asymmetric catalysis offers a powerful method for preparing chiral molecules, often with high optical induction and yields. taylorandfrancis.com

Regioselective and Stereoselective Control in Aromatic Bromination

The synthesis of this compound requires the specific placement of a bromine atom at the para-position (C4) of the phenyl ring. This is achieved through a regioselective electrophilic aromatic substitution reaction on a precursor such as 2-phenylpropanoic acid or a derivative.

The substituent already present on the benzene (B151609) ring, in this case, a 2-propanoic acid group [-CH(CH₃)COOH], acts as a directing group for incoming electrophiles. As an alkyl group, it is an ortho-, para-director, meaning it activates the positions ortho (C2, C6) and para (C4) to the substituent, directing the incoming bromine atom to these positions.

Achieving high regioselectivity for the para-isomer is often desirable to avoid the formation of a mixture of ortho and para products, which can be difficult to separate. Several factors and methods can be employed to enhance para-selectivity:

Steric Hindrance: The bulkiness of the 2-propyl substituent can sterically hinder the approach of the electrophile to the adjacent ortho positions, thus favoring substitution at the less hindered para-position.

Reaction Conditions: The choice of brominating agent and solvent system can significantly influence the ortho/para ratio. N-Bromosuccinimide (NBS) is a widely used reagent for regioselective brominations. nih.govwku.edu The use of zeolites as catalysts in bromination reactions has also been shown to induce high para-selectivity for substrates like toluene. nih.govresearchgate.net

Specialized Reagents: Certain reagent systems, such as NBS in tetrabutylammonium (B224687) bromide, have been developed specifically for para-selective monobromination of activated aromatic compounds. organic-chemistry.org

A patent describing the bromination of a closely related compound, 2-methyl-2-phenylpropanoic acid, in an aqueous medium found that the reaction yielded the desired 2-(4-bromophenyl)-2-methylpropanoic acid with high selectivity. patsnap.comgoogle.com This demonstrates the feasibility of achieving high regiocontrol for the para-position.

SubstrateBrominating AgentConditionsMajor ProductMinor IsomersReference
2-Methyl-2-phenylpropanoic acidBromine (Br₂)Aqueous Na₂CO₃, pH ~72-(4-Bromophenyl)-2-methylpropanoic acid (~94.4-98.8%)2-(3-Bromophenyl)-2-methylpropanoic acid (~1.18-5.5%) patsnap.comgoogle.com
Activated Aromatics (general)N-Bromosuccinimide (NBS)Acetonitrilepara-Bromo derivativeOrtho isomer nih.govwku.edu
Toluene (analogy)Bromine (Br₂)Zeolite catalystpara-BromotolueneOrtho isomer nih.govresearchgate.net

The term "stereoselective control" in the context of this specific aromatic bromination reaction primarily relates to preserving the stereochemistry of a chiral precursor. The electrophilic substitution on the aromatic ring does not create a new stereocenter, and the reaction itself does not influence the existing stereocenter at C2 of the side chain. Therefore, if a racemic precursor like 2-phenylpropanoic acid is brominated, a racemic product, 2-(4-bromophenyl)propanoic acid, will be formed.

Chemical Transformations and Reactivity of 2 4 Bromophenyl Propan 1 Ol

Reactions at the Hydroxyl Group

The primary hydroxyl (-OH) group is a key site for various chemical transformations, including oxidation, esterification, etherification, halogenation, and conversion into more effective leaving groups.

As a primary alcohol, 2-(4-Bromophenyl)propan-1-ol (B2492942) can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. ucr.eduyoutube.com Mild oxidation will yield the corresponding aldehyde, 2-(4-bromophenyl)propanal (B2451036). If the reaction is performed under reflux with a strong oxidizing agent, the initially formed aldehyde will be further oxidized to the carboxylic acid, 2-(4-bromophenyl)propanoic acid. youtube.comsavemyexams.com

Common oxidizing agents used for these transformations include chromium-based reagents and dimethyl sulfoxide (DMSO) activated systems. organic-chemistry.org For instance, heating with an acidified solution of potassium dichromate(VI) typically leads to the formation of the carboxylic acid. savemyexams.comissr.edu.kh

Oxidizing AgentProductReaction Conditions
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄2-(4-Bromophenyl)propanoic acidHeating under reflux
Dimethyl sulfoxide (DMSO) based (e.g., Swern oxidation)2-(4-Bromophenyl)propanalMild conditions
o-Iodoxybenzoic acid (IBX)2-(4-Bromophenyl)propanalRoom temperature

Esterification: The hydroxyl group of this compound can react with carboxylic acids in the presence of an acid catalyst, such as concentrated sulfuric acid, to form esters. chemguide.co.uk This reversible reaction, known as Fischer esterification, involves the condensation of the alcohol and the carboxylic acid, with the elimination of a water molecule. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The resulting ester incorporates the carbon skeleton of the alcohol.

Etherification: Ethers can be synthesized through the acid-catalyzed dehydration of alcohols. researchgate.netaimspress.com When this compound is heated in the presence of a strong acid, two molecules can condense to form bis(2-(4-bromophenyl)propyl) ether. Alternatively, it can react with a different alcohol to produce an unsymmetrical ether. aimspress.comresearchgate.net Another common method is the Williamson ether synthesis, which would first require converting the alcohol to its corresponding alkoxide. organic-chemistry.org

Reaction TypeReactantCatalyst/ConditionsProduct Class
EsterificationCarboxylic Acid (R-COOH)Acid Catalyst (e.g., H₂SO₄), HeatEster
EtherificationAnother Alcohol (R'-OH)Acid Catalyst (e.g., H₂SO₄), HeatEther

The hydroxyl group is a poor leaving group, but it can be readily replaced by a halogen atom using various reagents. chemguide.co.uk Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding alkyl chloride or alkyl bromide, respectively, through an Sₙ2 mechanism. libretexts.org Tertiary alcohols can react with concentrated hydrohalic acids like HCl or HBr via an Sₙ1 mechanism, but primary alcohols like this compound react much more slowly under these conditions. libretexts.org

To facilitate nucleophilic substitution reactions, the hydroxyl group can be converted into a superior leaving group, such as a tosylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.orgpearson.comyoutube.com This reaction forms 2-(4-bromophenyl)propyl tosylate. The key advantage of this transformation is that it converts the poorly leaving hydroxide ion into a tosylate anion, which is a very stable and excellent leaving group. masterorganicchemistry.com This conversion occurs without changing the stereochemistry at the carbon atom bearing the oxygen. libretexts.org The resulting tosylate is highly susceptible to displacement by a wide range of nucleophiles. pearson.com

Reactions at the Aromatic Ring

The carbon-bromine bond on the phenyl ring provides a site for powerful carbon-carbon bond-forming reactions, significantly enhancing the molecule's synthetic potential.

The bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.comorganic-chemistry.org This reaction is a versatile method for forming a new carbon-carbon bond between the aromatic ring and the organic group from the boron reagent. mdpi.com

The catalytic cycle generally involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com A variety of aryl, heteroaryl, or vinyl boronic acids can be used, allowing for the synthesis of a diverse array of biaryl and other derivatized compounds. orgsyn.org Other cross-coupling reactions, such as the Heck reaction, can also be employed for derivatization at the aryl bromide position. jsac.jp

Coupling PartnerCatalyst SystemProduct Type
Arylboronic acid (Ar-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl Compound
Vinylboronic acid (CH₂=CH-B(OH)₂)Pd Catalyst, BaseStyrene Derivative
Alkenylboronic acid (R-CH=CH-B(OH)₂)Pd Catalyst, BaseSubstituted Styrene

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. fiveable.meyoutube.com The reaction typically proceeds through a two-step mechanism: the initial attack of the electrophile by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex, followed by the deprotonation of this intermediate to restore aromaticity. masterorganicchemistry.comlibretexts.org The first step, the formation of the arenium ion, is the rate-determining step as it temporarily disrupts the stable aromatic system. masterorganicchemistry.com

For a monosubstituted benzene (B151609) derivative like this compound, the position of the incoming electrophile is directed by the existing substituents, a phenomenon known as regioselectivity. masterorganicchemistry.com The molecule has two substituents on the benzene ring: a bromine atom and a 2-hydroxypropyl group.

Bromine Atom: Halogens like bromine are considered deactivating groups due to their electron-withdrawing inductive effect, which makes the ring less nucleophilic and slows down the rate of electrophilic attack compared to benzene. However, they are ortho, para-directors because the lone pairs on the bromine can be donated through resonance, which helps to stabilize the positive charge in the arenium ion intermediate when the attack occurs at the ortho and para positions. libretexts.orgresearchgate.net

Alkyl Group (2-hydroxypropyl): Alkyl groups are activating and also ortho, para-directors. They donate electron density to the ring through an inductive effect, thereby stabilizing the arenium ion intermediate and increasing the reaction rate. youtube.com

In this compound, the bromine atom is at position 4. Therefore, the directing effects of both the bromo and the alkyl groups must be considered. Since the para position is already occupied by the bromine, the directing effects converge. The bromine atom directs incoming electrophiles to the positions ortho to it (positions 3 and 5). The 2-hydroxypropyl group at position 1 directs to its ortho positions (2 and 6) and its para position (4, which is occupied).

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
Reaction TypeTypical ReagentsElectrophilePredicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺2-(4-Bromo-3-nitrophenyl)propan-1-ol
Halogenation (Bromination)Br₂, FeBr₃Br⁺2-(3,4-Dibromophenyl)propan-1-ol
SulfonationFuming H₂SO₄SO₃5-Bromo-2-(1-hydroxypropan-2-yl)benzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺1-(5-Bromo-2-(1-hydroxypropan-2-yl)phenyl)ethan-1-one

Reactions Involving the Propyl Chain

Derivatization and Functionalization of the Alkyl Chain

The propyl chain of this compound contains a primary alcohol functional group, which is a versatile site for various chemical transformations. Derivatization of this hydroxyl group is often performed for analytical purposes, such as gas chromatography, or to install other functional groups.

A common derivatization is silylation, where the acidic hydrogen of the hydroxyl group is replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net This reaction is typically carried out using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in an anhydrous solvent, often with a base like pyridine or imidazole. researchgate.net The resulting silyl ether is more volatile and thermally stable, making it suitable for GC-MS analysis.

The primary alcohol can also be oxidized to an aldehyde or a carboxylic acid, depending on the reagent and reaction conditions. For example, oxidation with pyridinium chlorochromate (PCC) in dichloromethane would yield 2-(4-bromophenyl)propanal. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, would further oxidize the intermediate aldehyde to 2-(4-bromophenyl)propanoic acid. bohrium.comyoutube.com

Other functionalizations include:

Esterification: Reaction with a carboxylic acid or acyl chloride in the presence of an acid catalyst yields the corresponding ester.

Etherification (Williamson Ether Synthesis): Deprotonation of the alcohol with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide, produces an ether.

Conversion to Alkyl Halide: The hydroxyl group can be substituted with a halogen. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 2-(4-bromophenyl)-1-chloropropane or 1-bromo-2-(4-bromophenyl)propane, respectively.

Rearrangement Studies and Mechanistic Insights

Rearrangement reactions involving the propyl chain of this compound could occur under conditions that generate a carbocation intermediate. For example, acid-catalyzed dehydration of the alcohol would proceed via protonation of the hydroxyl group, followed by the loss of water to form a primary carbocation. This primary carbocation is highly unstable and would likely undergo a rapid 1,2-hydride shift to form a more stable secondary benzylic carbocation. Subsequent elimination of a proton would lead to the formation of an alkene, such as 1-(4-bromophenyl)prop-1-ene.

Mechanistic insights into such rearrangements can be gained through computational studies using methods like Density Functional Theory (DFT). researchgate.net These studies can elucidate the structures of transition states and intermediates, calculate activation energies, and map out the potential energy surface of the reaction. For instance, in the Claisen rearrangement of aryl propargyl ethers, DFT calculations have shown that the reaction proceeds through a masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift, and have identified this as the rate-determining step. researchgate.net Similar computational approaches could be applied to study potential rearrangements of this compound derivatives, providing a deeper understanding of the reaction pathways and substituent effects.

Mechanistic Studies of Key Transformations

Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms provides a detailed, step-by-step description of how a chemical reaction occurs. For transformations involving this compound, this involves identifying intermediates, transition states, and the flow of electrons.

In the case of electrophilic aromatic substitution, the key intermediate is the arenium ion. fiveable.me The stability of this intermediate dictates the regioselectivity of the reaction. For this compound, the transition states leading to the formation of arenium ions with the positive charge at positions stabilized by the alkyl and bromo groups will be lower in energy, thus favoring substitution at the ortho and para positions. youtube.comlibretexts.org

For reactions on the propyl chain, such as the Suzuki-Miyaura cross-coupling of a derivative where the alcohol has been converted to a halide, mechanistic studies have identified transient intermediates. researchgate.net For example, in related systems, palladium complexes containing a boronate ligand have been characterized, shedding light on the crucial transmetalation step. researchgate.net The mechanism of such catalytic cycles involves steps like oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org The choice of ligand on the metal catalyst is often crucial for controlling the selectivity and efficiency of the reaction. organic-chemistry.org

Kinetic Studies of Reaction Pathways

Kinetic studies measure the rate of a chemical reaction and provide quantitative data that can be used to support a proposed mechanism. This involves determining the reaction order with respect to each reactant, calculating the rate constant, and evaluating thermodynamic parameters like activation energy.

A kinetic study of the oxidation of the alcohol group in this compound, for example by potassium permanganate, could provide valuable mechanistic information. In studies on the oxidation of propan-1-ol and propan-2-ol by permanganate, the reaction was found to be first order with respect to both the permanganate and H⁺ ions, but showed a complex order with respect to the alcohol substrate. bohrium.com This suggests a mechanism where the active oxidant species (HMnO₄) reacts with the alcohol to form an intermediate complex, which then decomposes in the rate-determining step to give the product. bohrium.com

Table 2: Hypothetical Kinetic Data for the Oxidation of this compound by KMnO₄
[Substrate] (mol/L)[KMnO₄] (mol/L)[H⁺] (mol/L)Initial Rate (mol L⁻¹ s⁻¹)
0.100.010.101.5 x 10⁻⁵
0.200.010.102.8 x 10⁻⁵
0.100.020.103.0 x 10⁻⁵
0.100.010.203.0 x 10⁻⁵

This table illustrates how varying reactant concentrations would affect the reaction rate, allowing for the determination of reaction orders. The data is representative of a reaction that is first order in KMnO₄ and H⁺, and shows a complex dependence on the substrate concentration.

By systematically varying the concentrations of the reactants and monitoring the reaction progress, typically using spectrophotometry, one can construct a rate law that mathematically describes the reaction's kinetics. This rate law, in conjunction with product analysis and computational studies, allows for the robust elucidation of the reaction mechanism.

Computational and Theoretical Investigations of 2 4 Bromophenyl Propan 1 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and properties of molecules. For 2-(4-bromophenyl)propan-1-ol (B2492942), these calculations offer a detailed picture of its geometry, reactivity, and vibrational characteristics. DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), are commonly employed to achieve a balance between computational cost and accuracy in predicting molecular properties. nih.gov

Table 1: Predicted Geometrical Parameters for this compound

Parameter Predicted Value (DFT/B3LYP)
C-Br Bond Length ~1.91 Å
C-O Bond Length ~1.43 Å
O-H Bond Length ~0.96 Å
C-C-O Bond Angle ~109.5°
Phenyl Ring Dihedral Angle ~0° (planar)

Note: These are typical values for similar molecular fragments and would be precisely calculated in a dedicated study.

The electronic properties of this compound can be described using frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, highlighting areas prone to nucleophilic attack. mdpi.com

Table 2: Calculated Electronic Properties of this compound

Property Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -0.5
HOMO-LUMO Gap 6.0

Note: These values are illustrative and would be determined by specific quantum chemical calculations.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov For this compound, characteristic vibrational modes would include the O-H stretching of the alcohol group, C-H stretching of the aromatic ring and alkyl chain, C-O stretching, and the C-Br stretching frequency. Comparing the theoretically predicted spectrum with experimental data allows for a detailed understanding of the molecule's vibrational behavior and can help confirm its structure. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics, interactions with other molecules, and conformational flexibility in different environments. nih.gov

MD simulations can be used to explore the conformational landscape of this compound in various solvents. frontiersin.org The molecule's flexibility, particularly the rotation around single bonds in the propanol (B110389) side chain, can be monitored over time. The choice of solvent is known to influence the stability of different conformers. chemicaljournals.comresearchgate.net For example, in a polar protic solvent like water or ethanol, hydrogen bonding between the solvent and the hydroxyl group of this compound would play a significant role in stabilizing certain conformations. In contrast, in a nonpolar solvent, intramolecular interactions might be more dominant in determining the preferred shape.

The intermolecular forces governing the interactions of this compound with itself and with other molecules can be investigated using MD simulations. The primary intermolecular forces for this compound are expected to be hydrogen bonding (due to the hydroxyl group), dipole-dipole interactions (arising from the polar C-Br and C-O bonds), and van der Waals forces (London dispersion forces). quora.comiitianacademy.com By simulating a system containing multiple molecules of this compound, it is possible to study its aggregation behavior. These simulations can reveal how molecules orient themselves with respect to one another to maximize favorable interactions, potentially leading to the formation of dimers or larger clusters in solution.

Prediction of Spectroscopic Parameters for Elucidation

Computational chemistry serves as a powerful tool in modern analytical science, enabling the prediction of spectroscopic parameters that are crucial for the structural elucidation of novel or uncharacterized compounds. nih.govasianresassoc.orgnih.gov By employing theoretical models, such as Density Functional Theory (DFT) and other quantum chemical calculations, it is possible to generate theoretical spectra that can be compared with experimental data, thereby confirming molecular structures. nih.govresearchgate.net This section details the predicted spectroscopic parameters for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data.

Predicted Nuclear Magnetic Resonance (NMR) Spectra

Computational algorithms can predict the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. nmrdb.org These predictions are based on the calculation of the magnetic shielding tensors for each nucleus within the molecule's optimized geometry.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the five unique proton environments in the molecule. The aromatic protons are anticipated to exhibit a characteristic AA'BB' splitting pattern due to the para-substitution on the benzene (B151609) ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-Ar (ortho to Br)7.45 - 7.55Doublet8.0 - 9.0
H-Ar (meta to Br)7.15 - 7.25Doublet8.0 - 9.0
CH-OH1.50 - 1.70Singlet (broad)-
CH₂-OH3.60 - 3.70Multiplet-
CH2.85 - 2.95Multiplet-
CH₃1.20 - 1.30Doublet6.5 - 7.5

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum would display signals for each of the seven unique carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of adjacent atoms (Br, O) and the aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Br120.0 - 122.0
C-Ar (quaternary)140.0 - 142.0
CH-Ar (ortho to Br)131.0 - 133.0
CH-Ar (meta to Br)130.0 - 132.0
CH44.0 - 46.0
CH₂-OH68.0 - 70.0
CH₃18.0 - 20.0

Predicted Infrared (IR) Spectroscopy

Theoretical vibrational analysis calculates the frequencies at which a molecule will absorb infrared radiation, corresponding to its specific vibrational modes. nih.gov These predictions are invaluable for identifying the functional groups present in a molecule.

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchAlcohol3200 - 3500 (broad)
C-H Stretch (Aromatic)Aryl3000 - 3100
C-H Stretch (Aliphatic)Alkyl (CH, CH₂, CH₃)2850 - 2960
C=C StretchAromatic Ring1580 - 1600, 1480 - 1500
C-O StretchPrimary Alcohol1050 - 1150
C-Br StretchAryl Halide1000 - 1070

Predicted Mass Spectrometry (MS) Fragmentation

Computational mass spectrometry involves the prediction of molecular fragmentation patterns upon ionization. aalto.finih.gov This helps in interpreting the resulting mass spectrum to confirm the molecular weight and deduce the structure of the compound. southampton.ac.uk The monoisotopic mass of this compound is predicted to be 213.99933 Da. uni.lu The presence of bromine would result in a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak.

Key predicted fragmentation pathways include the loss of a water molecule (H₂O), cleavage of the bond adjacent to the hydroxyl group (alpha-cleavage), and fragmentation of the propanol side chain. libretexts.orgdocbrown.info Additionally, computational models can predict the collision cross-section (CCS) values, which provide information about the ion's shape in the gas phase. uni.lu

Table 4: Predicted Mass-to-Charge (m/z) Ratios for Major Fragments and Adducts of this compound

Ion/Fragment DescriptionPredicted m/zPredicted Collision Cross Section (CCS) (Ų) uni.lu
[M+H]⁺ (Protonated Molecule)215.0066139.3
[M+Na]⁺ (Sodium Adduct)236.9885150.1
[M]⁺ (Molecular Ion)214-
[M-H₂O]⁺196-
[M-CH₂OH]⁺183-
[C₇H₇Br]⁺170-
[C₆H₄Br]⁺155-

Analytical Methodologies for the Characterization and Purity Assessment of 2 4 Bromophenyl Propan 1 Ol

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and structure of 2-(4-bromophenyl)propan-1-ol (B2492942). These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the methine proton, the methylene protons, and the methyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (TMS). docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals would be observed for the aromatic carbons (including the carbon attached to the bromine atom), the methine carbon, the methylene carbon, and the methyl carbon.

Interactive Data Table: Predicted NMR Data for this compound

Atom Type ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Aromatic CH~7.0-7.5~128-132
C-Br (Aromatic)-~120-125
CH (methine)~2.9-3.1~40-45
CH₂ (methylene)~3.5-3.7~65-70
CH₃ (methyl)~1.2-1.4~15-20
OHVariable-

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. pressbooks.pub The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. libretexts.orgopenstax.org The presence of C-H bonds in the aromatic ring and the alkyl chain is confirmed by stretching vibrations typically observed between 2850-3100 cm⁻¹. libretexts.orgopenstax.org Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. libretexts.org The C-O stretching vibration of the primary alcohol is expected to be in the range of 1000-1260 cm⁻¹. libretexts.org Finally, the C-Br stretching vibration can be observed in the fingerprint region, typically below 800 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Alkyl)Stretching2850-2960
C=C (Aromatic)Stretching1400-1600
C-O (Alcohol)Stretching1000-1260
C-BrStretchingBelow 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic M⁺ and M+2 pattern with approximately equal intensities.

Fragmentation of the molecular ion provides further structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. whitman.edu For this compound, alpha-cleavage could result in the loss of a CH₂OH radical. The fragmentation pattern of the aromatic ring can also provide valuable structural clues.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ion m/z Value Interpretation
[C₉H₁₁⁷⁹BrO]⁺214Molecular Ion (M⁺)
[C₉H₁₁⁸¹BrO]⁺216Molecular Ion (M+2)
[C₉H₁₀Br]⁺197/199Loss of H₂O
[C₈H₈Br]⁺183/185Alpha-cleavage (loss of CH₂OH)
[C₆H₄Br]⁺155/157Bromophenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. These absorptions are due to π → π* electronic transitions within the aromatic system. The position and intensity of these bands can be influenced by the substituents on the benzene ring.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the enantiomeric excess if the compound is chiral. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com In GC, the sample is vaporized and injected into a column containing a stationary phase. An inert gas, the mobile phase, carries the sample through the column. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For this compound, GC can be used to determine its purity by separating it from any impurities or starting materials. nih.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis of purity. By using a chiral stationary phase, GC can also be employed to separate and quantify the enantiomers of this compound, thus determining the enantiomeric excess. masterorganicchemistry.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. nih.gov For the characterization and purity assessment of this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method due to its suitability for a wide range of organic molecules. csfarmacie.cz

The fundamental principle of HPLC involves the partitioning of the analyte between a stationary phase and a mobile phase. tsijournals.com In RP-HPLC, the stationary phase is nonpolar (often silica-based with C8 or C18 alkyl chains), while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile or methanol (B129727). csfarmacie.cz The separation is based on the differential affinities of the sample components for the stationary and mobile phases. More nonpolar compounds, like this compound, will have a stronger interaction with the nonpolar stationary phase, resulting in longer retention times.

A typical HPLC method for the analysis of this compound would involve a C18 column and a mobile phase gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. mdpi.com Detection is commonly performed using a UV detector, as the aromatic ring in the compound absorbs UV light. The wavelength of detection is typically set at a maximum absorbance for the chromophore, for instance, at 210 nm. mdpi.com

The purity of a this compound sample is determined by integrating the area of the main peak and any impurity peaks in the chromatogram. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks. Method validation is crucial to ensure the reliability of the results and typically includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Table 1: Illustrative HPLC Method Parameters for Purity Assessment of this compound

ParameterValue
Stationary Phase C18 silica gel (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA
Gradient 50% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Expected Retention Time ~15 minutes

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound contains a chiral center, it can exist as a pair of enantiomers. These stereoisomers have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. windows.net Therefore, it is crucial to separate and quantify the individual enantiomers to assess the enantiomeric purity of the sample. Chiral chromatography is the most widely used technique for this purpose. nih.gov

Chiral separation by HPLC relies on the use of a chiral stationary phase (CSP). windows.net These stationary phases are designed to have specific three-dimensional structures that interact differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are among the most versatile and widely used for the separation of a broad range of chiral compounds. windows.net Cyclodextrin-based CSPs are also effective for resolving enantiomers. nih.gov

For the enantiomeric purity assessment of this compound, a normal-phase chiral HPLC method is often preferred. This typically involves a nonpolar mobile phase, such as a mixture of hexane and a polar organic modifier like isopropanol or ethanol. csfarmacie.cz The choice of the CSP and the mobile phase composition is critical for achieving baseline separation of the enantiomers. The resolution between the enantiomeric peaks is a key parameter for evaluating the effectiveness of the separation. tsijournals.com

A study on the chiral separation of a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, utilized a donor-acceptor (Pirkle-type) chiral stationary phase with a mobile phase consisting of n-hexane, ethanol, trifluoroacetic acid, and isopropylamine. tsijournals.com This approach highlights the importance of optimizing the mobile phase with additives to enhance chromatographic efficiency and resolution. tsijournals.com

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound

ParameterValue
Chiral Stationary Phase Cellulose or Amylose-based CSP (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Expected Retention Times Enantiomer 1: ~12 min; Enantiomer 2: ~15 min

X-ray Crystallography for Solid-State Structure Analysis

The fundamental principle of X-ray crystallography involves diffracting a beam of X-rays off the ordered array of atoms in a crystal. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed molecular structure can be built. nih.gov

While a crystal structure for this compound is not publicly available, the analysis of a related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, provides insight into the type of structural information that can be obtained. nih.gov In that structure, the pyridine ring is essentially planar, and the dihedral angles between the pyridine ring and the phenyl and bromophenyl rings were determined to be 74.6 (2)° and 65.8 (2)°, respectively. nih.gov The crystal packing was shown to be influenced by C—Br⋯π interactions. nih.gov

For this compound, X-ray crystallography would definitively establish the relative stereochemistry of the chiral center if a single enantiomer crystallizes, or it could reveal the packing of both enantiomers in a racemic crystal. The analysis would provide precise measurements of the C-Br bond length, the geometry of the propanol (B110389) side chain, and the planarity of the bromophenyl ring. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would also be elucidated, providing a deeper understanding of the solid-state properties of the compound.

Table 3: Illustrative Crystallographic Data for a Bromophenyl-Containing Compound

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 5.432 Å, c = 18.765 Å
α = 90°, β = 98.76°, γ = 90°
Volume 1018.9 ų
Z (Molecules per unit cell) 4
Calculated Density 1.456 g/cm³
R-factor 0.045

Note: The data in this table is illustrative and based on a representative bromophenyl-containing organic molecule, not this compound itself.

Role As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Organic Frameworks

While direct applications of 2-(4-Bromophenyl)propan-1-ol (B2492942) in the synthesis of well-defined porous materials like metal-organic frameworks (MOFs) are not extensively documented, its structural motifs are integral to the creation of various heterocyclic frameworks. The bromophenyl group is a common precursor for forming complex aromatic systems. For instance, related bromophenyl compounds are used to synthesize a variety of heterocyclic structures, including thiazoles, pyrazoles, and triazoles, which are significant scaffolds in medicinal chemistry. nih.govamazonaws.com

One documented synthesis showcases the utility of a related structure, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which is S-alkylated and subsequently reduced to form a novel racemic secondary alcohol, (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. wikipedia.org This multi-step synthesis highlights how the bromophenyl unit can be incorporated into elaborate heterocyclic systems, demonstrating the potential for this compound to serve as a starting point for similar complex frameworks. The synthesis of such molecules relies on the reactivity of the aryl bromide and the ability to build out complex side chains. wikipedia.org

Scaffold for Derivatization to Advanced Chemical Entities

The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various functional groups are appended to create a library of related compounds for biological screening. ocr.org.uk this compound is well-suited for this role due to its distinct reactive sites: the hydroxyl group and the bromo-substituted aromatic ring.

Derivatization can be achieved through several common pathways:

Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into esters and ethers, allowing for the introduction of a wide range of substituents. Silylation is another common technique to protect or modify the alcohol group for subsequent reactions. mdpi.com

Substitution at the Aryl Ring: The bromine atom can be replaced via cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups. This is a powerful method for building molecular complexity.

Electrophilic Aromatic Substitution: The phenyl ring can undergo further substitution, with the bromine atom and the alkyl side chain directing the position of new substituents.

Through these modifications, the this compound scaffold can be elaborated into advanced chemical entities with potential applications in pharmaceutical and materials science. For example, various N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized and evaluated for biological activity, demonstrating how the bromophenyl moiety serves as a foundational element in the design of new bioactive molecules. mdpi.com

Applications in Catalysis and Chiral Ligand Design

The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product. sigmaaldrich.com A chiral ligand coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. Given that this compound is an enantiomerically pure compound, it represents a potential starting material for the synthesis of new chiral ligands or auxiliaries.

A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemistry of a reaction before being removed. wikipedia.orgresearchgate.net The chiral propanol (B110389) unit of this compound could potentially serve in this capacity. For instance, it could be esterified with a prochiral substrate, where the stereocenter of the propanol group would direct subsequent reactions, such as alkylations or aldol (B89426) additions, to proceed with high diastereoselectivity. arctomsci.com After the desired transformation, the auxiliary can be cleaved and recovered. While specific applications of this compound as a chiral auxiliary are not widely reported, the principle is well-established with similar chiral alcohols like pseudoephedrine and 8-phenylmenthol. wikipedia.org

Utility in Materials Science Research

Brominated aromatic compounds are recognized for their utility in materials science, particularly as flame retardants and as precursors for organic electronic materials. researchgate.net The presence of bromine in a polymer backbone can enhance its fire resistance by promoting char formation and acting as a radical trap in the gas phase during combustion.

Furthermore, the 4-bromophenyl group is a versatile handle for synthesizing larger, conjugated systems used in organic electronics. Through reactions like the Suzuki or Stille coupling, the bromine atom can be replaced with other aromatic groups to build up oligomers or polymers with specific electronic properties. For example, Hexakis(4-bromophenyl)benzene is used as a precursor for Organic Light-Emitting Diode (OLED) materials, highlighting the importance of brominated benzene (B151609) derivatives in this field. arctomsci.com Although the direct use of this compound in polymer or materials synthesis is not prominently documented, its structure suggests potential as a monomer for creating functional polymers. The hydroxyl group could be used for polymerization (e.g., to form polyesters or polyethers), while the bromophenyl group could be functionalized post-polymerization to tune the material's properties.

Development of Related Bromophenylpropanol Analogues and Their Synthetic Utility

Several structural isomers and analogues of this compound exist, each with its own distinct synthetic applications. These related compounds underscore the versatility of the bromophenylpropanol framework in organic synthesis.

Interactive Data Table: Properties of Bromophenylpropanol Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
This compound569062-48-4C9H11BrO215.09CC(C1=CC=C(Br)C=C1)CO
3-(4-Bromophenyl)propan-1-ol25574-11-2C9H11BrO215.09C1=CC(=CC=C1CCCO)Br
1-(4-Bromophenyl)propan-2-ol6186-23-8C9H11BrO215.09CC(O)CC1=CC=C(Br)C=C1
2-(4-Bromophenyl)propan-2-ol2077-19-2C9H11BrO215.09CC(C)(C1=CC=C(Br)C=C1)O

3-(4-Bromophenyl)propan-1-ol: This isomer has been utilized as a key intermediate in the synthesis of specialized amino acids. In one notable example, it served as the starting material for the multi-step synthesis of p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, a clickable and photoreactive amino acid designed for peptide photoaffinity labeling to study peptide-protein interactions. chemicalbook.com It is also described as a useful reagent for preparing dimethylmorpholine-substituted daphneolone (B1638094) derivatives that exhibit fungicidal properties. nih.gov

1-(4-Bromophenyl)propan-2-ol: This secondary alcohol isomer provides a different arrangement of functional groups. The hydroxyl group is at the second position of the propane (B168953) chain, making it a chiral secondary alcohol. This structure can be a precursor for various transformations, including oxidation to the corresponding ketone, 1-(4-bromophenyl)propan-2-one, which is another useful synthetic intermediate. researchgate.netnih.gov

2-(4-Bromophenyl)propan-2-ol: As a tertiary alcohol, this isomer displays different reactivity compared to its primary and secondary alcohol counterparts. Tertiary alcohols are resistant to oxidation under standard conditions and can be used as bulky protecting groups or as precursors for generating stable carbocations in substitution or elimination reactions.

The availability and distinct reactivity of these analogues provide chemists with a toolkit of related building blocks, allowing for the strategic design and synthesis of a wide range of complex target molecules.

Current Research Challenges and Future Directions

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 2-(4-Bromophenyl)propan-1-ol (B2492942) and related chiral alcohols often involves multi-step processes that may utilize stoichiometric reagents and generate significant waste. A primary challenge lies in the development of more efficient and environmentally benign synthetic methodologies.

Current Research Focus:

Catalytic Approaches: Shifting from stoichiometric reductions to catalytic methods, including catalytic hydrogenation, is a key objective.

Green Chemistry Principles: Future research will likely focus on the implementation of green chemistry principles, such as the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions. mdpi.commdpi.com The valorization of bio-based resources, such as glycerol, to produce propanol (B110389) derivatives is an emerging area that could inspire sustainable routes to aryl propanols. mdpi.com

Atom Economy: Improving the atom economy of synthetic routes is crucial for minimizing waste and enhancing sustainability.

Future Directions:

Exploration of Novel Reactivity Patterns

The reactivity of this compound is largely dictated by its hydroxyl and bromophenyl functional groups. Current understanding is based on established reactions of alcohols and aryl bromides, such as oxidation, etherification, and cross-coupling reactions. However, the interplay between these functional groups could lead to novel reactivity.

Current Research Focus:

Functional Group Interplay: Investigating how the electronic properties of the bromophenyl ring influence the reactivity of the propanol side chain, and vice versa.

New Transformations: Exploring unprecedented transformations that leverage the unique electronic and steric features of the molecule.

Future Directions:

A significant challenge is to uncover and control new reaction pathways. This could involve the use of photoredox catalysis or electrochemistry to access novel reactive intermediates. The development of catalytic systems that can selectively activate specific C-H bonds in the molecule would open up new avenues for functionalization.

Advancements in Stereocontrol and Asymmetric Synthesis

As this compound is a chiral molecule, the ability to selectively synthesize a single enantiomer is of paramount importance, particularly for its potential use in the synthesis of biologically active molecules. Achieving high levels of stereocontrol remains a significant challenge.

Current Research Focus:

Asymmetric Catalysis: The development of highly enantioselective catalysts for the asymmetric reduction of the corresponding ketone, 2-(4-bromophenyl)propan-1-one, is a major area of research. This includes the use of chiral metal complexes and organocatalysts.

Biocatalysis: The use of enzymes, such as ketoreductases, offers a powerful tool for the stereoselective synthesis of chiral alcohols with high enantiomeric excess. nih.gov

Future Directions:

Future efforts will be directed towards the design of more robust and highly selective catalysts that can operate under mild and sustainable conditions. The combination of different catalytic strategies, such as chemoenzymatic dynamic kinetic resolution, could provide efficient routes to enantiopure this compound. nih.gov A deeper understanding of the reaction mechanisms through computational studies will aid in the rational design of more effective chiral catalysts.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers numerous advantages, including improved safety, better process control, and the potential for higher throughput. The integration of the synthesis of this compound into flow chemistry platforms is a key area for future development. mit.edumpg.dedntb.gov.uanih.govmdpi.com

Current Research Focus:

Flow Reactor Design: Designing and optimizing continuous flow reactors for the key synthetic steps involved in the production of this compound.

Process Automation: Developing automated systems that can control reaction parameters in real-time to ensure consistent product quality and yield.

Future Directions:

The ultimate goal is to develop a fully automated, end-to-end synthesis of this compound. This will involve the integration of in-line analytical techniques for real-time monitoring and feedback control. The use of machine learning algorithms to optimize reaction conditions in an automated fashion is a particularly exciting prospect. mit.edumpg.de

Computational Design of Novel Derivatives and Their Predicted Properties

Computational chemistry provides a powerful tool for the in silico design of novel molecules and the prediction of their chemical and physical properties. This approach can accelerate the discovery of new derivatives of this compound with desired functionalities.

Current Research Focus:

Structure-Property Relationships: Using computational methods, such as Density Functional Theory (DFT), to understand the relationship between the molecular structure of this compound derivatives and their properties.

Virtual Screening: Employing virtual screening techniques to identify promising new derivatives for specific applications.

Future Directions:

The development of more accurate and efficient computational models will enable the prediction of a wider range of properties, including reactivity, solubility, and potential biological activity. researchgate.net The integration of artificial intelligence and machine learning with computational chemistry could revolutionize the design process, allowing for the rapid identification of novel compounds with tailored properties.

Expansion of Non-Clinical Applications beyond Current Scope

Currently, this compound is primarily utilized as a research chemical and an intermediate in organic synthesis. fishersci.com A significant challenge is to explore and develop new non-clinical applications for this compound and its derivatives.

Current Research Focus:

Materials Science: Investigating the potential of incorporating this molecule into functional materials, such as polymers or liquid crystals, where the bromophenyl group could impart specific properties like flame retardancy or modified refractive index.

Agrochemicals: Exploring its utility as a scaffold for the synthesis of new agrochemicals. fishersci.com

Future Directions:

Future research will likely focus on a more systematic exploration of the potential applications of this compound. This could involve high-throughput screening of its derivatives for various properties. The discovery of novel reactivity patterns, as discussed in section 7.2, could also open up unforeseen applications in areas such as chemical sensing or catalysis.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-Bromophenyl)propan-1-ol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves reducing the corresponding ketone precursor (e.g., 1-(4-Bromophenyl)propan-1-one) using NaBH₄ or LiAlH₄ in anhydrous THF or ethanol. For example, the reduction of 1-(4-Bromophenyl)-2-methylpropan-1-one to its alcohol derivative requires precise stoichiometric control and inert atmospheres to prevent side reactions . Optimization includes adjusting temperature (0–25°C) and post-reduction quenching with aqueous NH₄Cl to stabilize the product.

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : The benzylic -CH₂-OH group appears as a triplet (δ 3.5–3.7 ppm) coupled with the adjacent -CH₂- group. The aromatic protons exhibit splitting patterns consistent with para-substitution (δ 7.3–7.6 ppm, doublets).
  • ¹³C NMR : The alcohol-bearing carbon resonates at δ 60–65 ppm, while the brominated aromatic carbons appear at δ 120–130 ppm .
  • Purity is confirmed via integration ratios and absence of extraneous peaks (e.g., residual ketone at δ 200–210 ppm in ¹³C NMR).

Q. What are the typical chemical transformations of this compound, and how do reaction conditions influence selectivity?

  • Methodology :

  • Oxidation : Catalyzed by Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) to yield 1-(4-Bromophenyl)propan-1-one. Selectivity depends on solvent polarity and temperature .
  • Substitution : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to form biphenyl derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodology : Asymmetric reduction of prochiral ketones using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction). For example, (R)-CBS catalyst with BH₃·THF achieves >90% enantiomeric excess (ee) in aprotic solvents like toluene at -20°C . Reaction progress is monitored via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent).

Q. What computational methods are suitable for predicting the biological activity or binding interactions of this compound?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450). The bromophenyl group’s hydrophobic interactions and hydroxyl hydrogen bonding are critical .
  • DFT Calculations : Gaussian 16 at the B3LYP/6-311++G(d,p) level optimizes geometry and calculates electrostatic potential surfaces (EPS) to predict reactivity .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodology :

  • Steric Effects : Bulky ligands (e.g., SPhos in Pd catalysis) enhance coupling at the bromine site by shielding competing positions.
  • Electronic Effects : Electron-withdrawing groups (e.g., -Br) activate the aryl ring for nucleophilic aromatic substitution. Kinetic studies (GC-MS monitoring) show faster reaction rates with electron-deficient boronic acids .

Comparative and Mechanistic Questions

Q. How does the reactivity of this compound compare to its fluorinated or chlorinated analogs?

  • Methodology :

  • Halogen Effects : Fluorine’s electronegativity increases oxidative stability but reduces nucleophilic substitution rates compared to bromine. Chlorinated analogs show intermediate reactivity .
  • Thermal Stability : TGA analysis reveals brominated derivatives decompose at higher temperatures (ΔT ~220°C) due to stronger C-Br bond energy .

Q. What strategies mitigate competing side reactions (e.g., elimination) during functionalization of this compound?

  • Methodology :

  • Protection-Deprotection : Silane protection (TBDMSCl, imidazole, DMF) of the hydroxyl group prevents β-elimination during harsh conditions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions without promoting acid-catalyzed dehydration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.